Ethyl 6-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 6-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family This compound is characterized by the presence of a fluorophenyl group attached to the pyrazolo[1,5-a]pyridine core, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate to form the pyrazole ring. This intermediate is then subjected to cyclization with 2-chloronicotinic acid under basic conditions to yield the desired pyrazolo[1,5-a]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the fluorine atom.
Scientific Research Applications
Ethyl 6-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly in the treatment of cancer and inflammatory diseases.
Material Science: The compound’s unique photophysical properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Research: It serves as a probe for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of Ethyl 6-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease progression. For example, it can act as an inhibitor of kinases or other signaling proteins, thereby modulating cellular pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
- Ethyl 6-chloro-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
- Ethyl 6-(4-methylphenyl)pyrazolo[1,5-a]pyridine-3-carboxylate
Uniqueness
Ethyl 6-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in drug design and material science, where specific interactions and properties are crucial .
Biological Activity
Ethyl 6-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula C16H13FN2O2 and a molecular weight of 284.29 g/mol. The compound features a pyrazolo[1,5-a]pyridine core with a 4-fluorophenyl substitution, which enhances its biological activity and lipophilicity, making it a valuable candidate for drug development.
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyridine, including this compound, exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit various kinases such as AXL and c-MET, which are crucial in cancer progression and metastasis. In vitro studies have shown that these compounds can effectively reduce cell viability in several cancer cell lines .
Antimicrobial Properties
In vitro evaluations of related pyrazole derivatives have demonstrated notable antimicrobial activity. For instance, studies have reported minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens. Compounds similar to this compound have shown effectiveness in inhibiting biofilm formation of Staphylococcus aureus and Staphylococcus epidermidis .
Anti-inflammatory Effects
This compound has also been associated with anti-inflammatory properties. Research has indicated that certain pyrazole derivatives possess the ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. Compounds in this class have shown IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium .
Synthesis Methods
The synthesis of this compound can be achieved through various methods including:
- Suzuki Coupling : This method involves the reaction of ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate with p-fluorophenylboronic acid in the presence of a palladium catalyst under specific conditions .
- Multistep Synthesis : Several synthetic pathways have been explored to optimize yield and purity while ensuring the desired biological activity .
Comparison with Related Compounds
To better understand the unique properties and potential applications of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Similarity | Unique Features |
---|---|---|
Ethyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate | 0.97 | Lacks the 4-fluorophenyl group |
Ethyl 4-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate | 0.86 | Contains a bromo substituent instead of fluorine |
Ethyl 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate | 0.74 | Different core structure; lacks fluorinated aromatic |
1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid | 0.68 | Acidic functional group instead of ester |
This table highlights the unique aspects of this compound regarding its structural features and potential biological activities.
Case Studies and Research Findings
Recent studies have focused on the pharmacological evaluation of pyrazolo derivatives including this compound:
- Study on Antimicrobial Activity : A study conducted on five pyrazole derivatives showed significant inhibition against various pathogens with compound 7b being notably active .
- Anti-inflammatory Study : Research demonstrated that certain pyrazole derivatives exhibited potent COX inhibition with selectivity indices surpassing those of traditional NSAIDs .
Properties
Molecular Formula |
C16H13FN2O2 |
---|---|
Molecular Weight |
284.28 g/mol |
IUPAC Name |
ethyl 6-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C16H13FN2O2/c1-2-21-16(20)14-9-18-19-10-12(5-8-15(14)19)11-3-6-13(17)7-4-11/h3-10H,2H2,1H3 |
InChI Key |
QMCLUTNOYSRGDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC(=CN2N=C1)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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